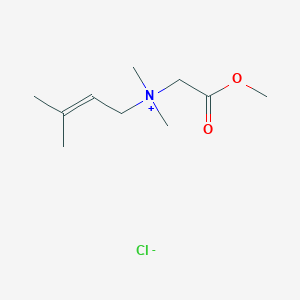
N-(2-Methoxy-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxy-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride is a chemical compound with a unique structure that includes a methoxy group, an oxoethyl group, and a trimethylbutenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride typically involves the reaction of 2-methoxy-2-oxoethyl chloride with N,N,3-trimethylbut-2-en-1-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and isolation of the final product, such as recrystallization or chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carboxylic acid, while reduction of the oxoethyl group would yield an alcohol .
Scientific Research Applications
N-(2-Methoxy-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-Methoxy-2-oxoethyl)-N,N,3-trimethylbut-2-en-1-aminium chloride exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the functional groups present .
Comparison with Similar Compounds
Properties
CAS No. |
59415-10-0 |
|---|---|
Molecular Formula |
C10H20ClNO2 |
Molecular Weight |
221.72 g/mol |
IUPAC Name |
(2-methoxy-2-oxoethyl)-dimethyl-(3-methylbut-2-enyl)azanium;chloride |
InChI |
InChI=1S/C10H20NO2.ClH/c1-9(2)6-7-11(3,4)8-10(12)13-5;/h6H,7-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
GHFJUOGUXFLRRH-UHFFFAOYSA-M |
Canonical SMILES |
CC(=CC[N+](C)(C)CC(=O)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















